molecular formula C24H19ClN2O5S B2913660 2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chloro-4-methoxyphenyl)acetamide CAS No. 866588-79-6

2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chloro-4-methoxyphenyl)acetamide

Cat. No.: B2913660
CAS No.: 866588-79-6
M. Wt: 482.94
InChI Key: LDOBJXRRHRMIAF-UHFFFAOYSA-N
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Description

2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chloro-4-methoxyphenyl)acetamide is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a dihydroquinolinone core, and a chloro-methoxyphenylacetamide moiety

Preparation Methods

The synthesis of 2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chloro-4-methoxyphenyl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of the benzenesulfonyl group and the chloro-methoxyphenylacetamide moiety. Common reagents used in these reactions include acyl chlorides, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The quinoline core can be oxidized to form quinolinone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or palladium catalysts, and nucleophiles like amines or thiols.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with proteins involved in cell signaling and regulation .

Comparison with Similar Compounds

Similar compounds to 2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chloro-4-methoxyphenyl)acetamide include other quinoline derivatives and sulfonyl-containing compounds. These compounds share structural similarities but may differ in their biological activities and applications. For example, quinoline derivatives like chloroquine and hydroxychloroquine are well-known for their antimalarial properties, while sulfonyl-containing compounds like sulfonamides are widely used as antibiotics. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(3-chloro-4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O5S/c1-32-21-12-11-16(13-19(21)25)26-23(28)15-27-14-22(24(29)18-9-5-6-10-20(18)27)33(30,31)17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOBJXRRHRMIAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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